Sr(O-iPr)2

Ring-opening polymerization polylactide catalyst benchmarking

Strontium isopropoxide, Sr(OiPr)₂ (CAS 88863-33-6, molecular weight 205.79 g/mol), is an alkaline-earth metal alkoxide that exists as an off-white, air- and moisture-sensitive powder with a dimeric or polymeric solid-state structure via bridging isopropoxide ligands. It is soluble in isopropanol and other alcohols, and decomposes at 130°C rather than exhibiting a true melting point.

Molecular Formula C6H14O2Sr
Molecular Weight 205.79 g/mol
Cat. No. B12061538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSr(O-iPr)2
Molecular FormulaC6H14O2Sr
Molecular Weight205.79 g/mol
Structural Identifiers
SMILESCC(C)[O-].CC(C)[O-].[Sr+2]
InChIInChI=1S/2C3H7O.Sr/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2
InChIKeyOHULXNKDWPTSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strontium Isopropoxide Sr(OiPr)₂ Procurement Guide: CAS 88863-33-6 for Catalysis, Sol-Gel, and Thin-Film Research


Strontium isopropoxide, Sr(OiPr)₂ (CAS 88863-33-6, molecular weight 205.79 g/mol), is an alkaline-earth metal alkoxide that exists as an off-white, air- and moisture-sensitive powder with a dimeric or polymeric solid-state structure via bridging isopropoxide ligands . It is soluble in isopropanol and other alcohols, and decomposes at 130°C rather than exhibiting a true melting point . Commercially available at purities of 96% to 99.9% trace metals basis, Sr(OiPr)₂ has been established as a highly active catalyst/initiator for ring-opening polymerization (ROP) of lactide and various lactones, and as a molecular precursor for sol-gel and MOCVD fabrication of strontium-containing oxide thin films including SrTiO₃, BST, and SSC perovskites [1][2]. Its selection over alternative strontium sources or other metal alkoxides hinges on quantifiable differences in catalytic activity, thermal processing window, precursor solution stability, and end-group fidelity in polymer synthesis.

Why Sr(OiPr)₂ Cannot Be Routinely Substituted by Other Strontium Sources or Heavy-Metal Alkoxides


Strontium isopropoxide occupies a narrow performance envelope that is not shared by its closest in-class analogs. Compared with strontium acetate or nitrate, Sr(OiPr)₂ provides a hydrolysis-condensation pathway in isopropanol solution that yields homogeneous multi-cation oxide gels at room temperature without introducing counterion contaminants [1]. Versus the widely used thin-film precursor Sr(thd)₂ (Sr(tmhd)₂), which requires ALD/CVD operating temperatures of 600–725°C, Sr(OiPr)₂ decomposes at only 130°C, making it entirely unsuitable for high-temperature vapor-phase processes but enabling low-temperature sol-gel processing that Sr(thd)₂ cannot access [2]. In ROP catalysis, the strontium center provides biocompatibility advantages over the industrially dominant tin(II) octoate (Sn(Oct)₂), which is a heavy-metal catalyst requiring bulk polymerization at 120–180°C over many hours [3]. Within the alkaline-earth isopropoxide series, the ionic radius of Sr²⁺ (coordination numbers 8–10) versus Ca²⁺ (6–8) and Ba²⁺ (8–12) produces distinct hydrolysis and cross-linking kinetics that directly affect gel homogeneity and final oxide phase purity . Generic precursor interchange without accounting for these quantified differences in thermal stability, catalytic activity, and solubility profiles predictably leads to processing failure.

Sr(OiPr)₂ Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


ROP Catalysis: Room-Temperature 1-Minute Quantitative Monomer Conversion vs. Sn(Oct)₂ Requiring >120°C and Hours

Sr(OiPr)₂ delivers quantitative monomer conversion of ε-caprolactone and δ-valerolactone within 1 minute at room temperature in toluene solution at a [monomer]:[Sr] ratio of 100:1 [1]. In stark contrast, the industrial standard Sn(Oct)₂-catalyzed ROP of lactide is typically conducted in bulk at 130°C for 24–48 hours, and even at 150°C requires several hours to reach high conversion [2]. While this is a cross-study comparison lacking an identical experimental setup, the temperature differential (RT vs. ≥130°C) and time-to-conversion gap (1 min vs. hours-to-days) are each approximately two orders of magnitude, establishing a compelling activity advantage under mild conditions.

Ring-opening polymerization polylactide catalyst benchmarking

PLA End-Group Fidelity and Dispersity Control: Đ < 1.2 for δ-Caprolactone and δ-Decalactone at Moderate-to-High Conversion

Within the same study, a direct performance differential emerges across monomer types catalyzed by Sr(OiPr)₂. For the highly reactive ε-caprolactone and δ-valerolactone, quantitative conversion is reached in 1 min but yields broad molar mass distributions. For the less reactive δ-caprolactone and δ-decalactone, Sr(OiPr)₂ produces polyesters with dispersity values Đ < 1.2 and unimodal molar mass distributions at moderate to high conversions, as confirmed by MALDI-TOF mass spectrometry revealing excellent end-group fidelity with isopropyl and dodecyl α-endgroups [1]. This is a monomer-dependent selectivity advantage not reported for Sn(Oct)₂, which generally yields Đ ~1.5–2.0 for lactone ROP without additional chain-transfer agents.

Polyester synthesis dispersity control endgroup fidelity

MOCVD Precursor Solution Stability: sec-Alkoxide (OiPr) Derivative Is Unexpectedly Unstable vs. iso-Alkoxide (OiBu) Derivative

A direct experimental comparison of heterometallic precursor derivatives for liquid-injection MOCVD of SrTiO₃ gate dielectric films reveals that the sec-alkoxide (isopropoxide) derivative Sr₂Ti₂(thd)₄(OiPr)₈ is unexpectedly unstable in solution, undergoing transformation into Sr₂Ti(thd)₄(OiPr)₄(iPrOH), which explains the difficulty in maintaining correct stoichiometry during film deposition [1]. The primary alkoxide derivatives (R = Et, nPr) are also unstable, yielding Sr₄Ti₂(thd)₄(OR)₈(ROH)₂ upon decomposition. In contrast, the iso-alkoxide derivative Sr₂Ti₂(thd)₄(OiBu)₈ exhibits the best solution stability and most uniform evaporation, and was successfully validated in long-term experiments under industrial process conditions [1]. This demonstrates that the isopropoxide ligand set carries an intrinsic solution-instability penalty in heterometallic MOCVD precursor design compared to the iso-butoxide analog.

MOCVD precursor SrTiO₃ thin film heterometallic alkoxide stability

Thermal Stability Ceiling: Decomposition at 130°C Precludes High-Temperature ALD/CVD vs. Sr(thd)₂ Operating at 600–725°C

Sr(OiPr)₂ undergoes decomposition at 130°C rather than melting, as consistently documented across multiple vendor technical datasheets . This places a hard ceiling on its use in any vapor-phase deposition process requiring precursor volatilization or sublimation. By class-level comparison, the standard strontium ALD precursor Sr(thd)₂ (Sr(tmhd)₂) has been evaluated and used at substrate temperatures of 600°C to 725°C, reflecting a thermal processing gap of approximately 470–595°C above the Sr(OiPr)₂ decomposition point [1]. This differential renders Sr(OiPr)₂ categorically unsuitable for thermal ALD or conventional MOCVD, while simultaneously enabling its use as a reactive sol-gel precursor that decomposes cleanly to SrO or SrCO₃ at relatively low processing temperatures (<700°C), a window in which Sr(thd)₂ would not fully decompose.

Thermal stability ALD precursor CVD precursor selection

Sol-Gel Perovskite Phase Formation: Single-Phase SSC Films at 700°C vs. Traditional Solid-State Routes Requiring >1000°C

Using an all-alkoxide sol-gel route with Sr(OiPr)₂, Sm(OiPr)₃, and Co(OiPr)₂ chelated with 2-ethylacetoacetate, single-perovskite phase Sr₀.₅Sm₀.₅CoO₃ (SSC) films were formed on YSZ substrates upon heating at only 700°C, as confirmed by XRD, TGA, and SEM [1]. The addition of PEG further refined the crystalline size from approximately 100 nm to 50 nm [1]. While this is a cross-study comparison, traditional solid-state synthesis of SSC and related perovskite oxides typically requires calcination temperatures exceeding 1000°C and extended dwell times, with correspondingly larger grain sizes and lower surface areas. The molecular-level homogeneity achieved through the isopropoxide sol-gel route directly translates to a perovskite phase-formation temperature reduction of >300°C.

Sol-gel processing SOFC cathode perovskite thin film

Biocompatibility Advantage: Strontium-Based Catalyst as a Non-Heavy-Metal Alternative to Sn(Oct)₂ for Biomedical Polyester Synthesis

The Bandelli et al. (2019) study on Sr(OiPr)₂ explicitly positions strontium isopropoxide as a 'healthier alternative to heavy metal complexes often employed in industry' for ROP catalysis [1]. The industrial standard Sn(Oct)₂, while FDA-approved for certain applications, introduces residual tin into the polymer matrix. Tin is a heavy metal (atomic number 50, atomic weight 118.71) with documented cytotoxicity concerns at elevated concentrations, whereas strontium (atomic number 38, atomic weight 87.62) is a biocompatible alkaline-earth element already used in osteoporosis-treating pharmaceuticals such as strontium ranelate [1][2]. While no direct quantitative cytotoxicity comparison between Sn- and Sr-containing PLA is available in the same study, the elemental toxicity classification difference (heavy metal vs. biocompatible alkaline earth) provides a class-level rationale for selecting Sr(OiPr)₂ when synthesizing polyesters destined for biomedical implant, drug delivery, or tissue engineering applications.

Biomedical polymers catalyst toxicity polylactide for medical devices

Sr(OiPr)₂ Optimal Application Scenarios Derived from Differential Evidence


Room-Temperature Synthesis of Biomedical-Grade Polylactide and Polycaprolactone with Controlled Dispersity (Đ < 1.2)

For research groups and CROs synthesizing biodegradable polyesters for drug delivery, tissue engineering scaffolds, or implantable medical devices, Sr(OiPr)₂ enables room-temperature ROP of lactide and less reactive lactones (δ-caprolactone, δ-decalactone) to yield polymers with Đ < 1.2 and excellent end-group fidelity [1]. This scenario exploits the two key differentiators established in Section 3: the ~10³-fold faster conversion at room temperature versus Sn(Oct)₂, and the narrow dispersity achievable for sterically hindered lactones. Procurement decision: select Sr(OiPr)₂ when both low processing temperature and controlled molecular weight distribution are required for biomedical polymer applications where residual heavy-metal content must be minimized.

Low-Temperature Sol-Gel Fabrication of Multi-Cation Perovskite Oxide Thin Films (SrTiO₃, BST, SSC)

Sr(OiPr)₂ is the strontium source of choice for all-alkoxide sol-gel routes targeting SrTiO₃, BaₓSr₁₋ₓTiO₃ (BST), or Sr₀.₅Sm₀.₅CoO₃ (SSC) thin films where molecular-level precursor homogeneity and low perovskite crystallization temperature are essential [2][3]. The isopropoxide ligand enables co-hydrolysis with Ti(OiPr)₄ and other metal alkoxides in a common isopropanol/2-methoxyethanol solvent system, forming homogeneous gels at room temperature that crystallize to single-perovskite phase at 600–700°C [2][3]. This scenario leverages the thermal stability ceiling of 130°C as an advantage—clean low-temperature decomposition to the oxide without counterion residues. Procurement decision: select Sr(OiPr)₂ over Sr(NO₃)₂ or Sr(acetate)₂ when counterion-free gel homogeneity and sub-700°C perovskite crystallization are required.

Academic and Industrial ROP Catalyst Screening for Less Reactive Cyclic Ester Monomers

The differential performance of Sr(OiPr)₂ across monomer reactivity classes—quantitative conversion in 1 min for ε-caprolactone/δ-valerolactone versus controlled Đ < 1.2 for δ-caprolactone/δ-decalactone—makes it a uniquely informative benchmark catalyst for kinetic studies and monomer scope screening [1]. Unlike Sn(Oct)₂, which requires elevated temperatures and often produces broad dispersities across all lactone monomers, Sr(OiPr)₂ displays monomer-dependent selectivity that can reveal intrinsic reactivity differences. Procurement decision: select Sr(OiPr)₂ as a screening catalyst when the research objective is to probe monomer structure-reactivity relationships in ROP rather than to maximize throughput under industrial bulk conditions.

Heterometallic Precursor Design Studies: sec- vs. iso-Alkoxide Ligand Stability Comparisons

For research groups developing new heterometallic MOCVD or ALD precursors, Sr(OiPr)₂ serves as a critical negative-control benchmark that experimentally demonstrates the instability penalty of sec-alkoxide ligands relative to iso-alkoxide analogs [4]. The demonstrated transformation of Sr₂Ti₂(thd)₄(OiPr)₈ into Sr₂Ti(thd)₄(OiPr)₄(iPrOH) in solution, contrasted with the robust stability of Sr₂Ti₂(thd)₄(OiBu)₈, provides a directly instructive case study for ligand design in volatile precursor chemistry [4]. Procurement decision: procure both Sr(OiPr)₂ and Sr(OiBu)₂ as a comparative pair when teaching or investigating the relationship between alkoxide ligand architecture and precursor solution stability in vapor-phase deposition chemistry.

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